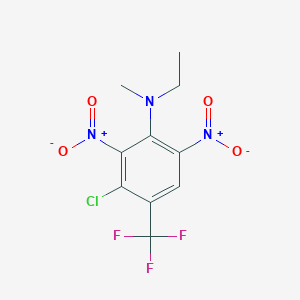![molecular formula C13H23BrO6 B14591518 Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol CAS No. 61242-28-2](/img/structure/B14591518.png)
Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;9-bromobicyclo[331]nonane-1,5-diol is a compound that combines the properties of acetic acid and a brominated bicyclic nonane diol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;9-bromobicyclo[331]nonane-1,5-diol typically involves the bromination of bicyclo[331]nonane-1,5-diol followed by acetylation
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters would be essential to ensure efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The brominated diol can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of hydroxyl or amino derivatives.
科学研究应用
Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the diol moiety can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity and metabolic pathways, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): An organoborane compound used in hydroboration reactions.
Bicyclo[3.3.1]nonane-1,5-diol: The non-brominated version of the compound, used in various organic synthesis applications.
Uniqueness
Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol is unique due to the presence of both bromine and acetic acid functionalities, which provide distinct reactivity and potential applications compared to similar compounds. The bromine atom enhances its reactivity in substitution reactions, while the acetic acid moiety allows for further functionalization and derivatization.
属性
CAS 编号 |
61242-28-2 |
|---|---|
分子式 |
C13H23BrO6 |
分子量 |
355.22 g/mol |
IUPAC 名称 |
acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol |
InChI |
InChI=1S/C9H15BrO2.2C2H4O2/c10-7-8(11)3-1-4-9(7,12)6-2-5-8;2*1-2(3)4/h7,11-12H,1-6H2;2*1H3,(H,3,4) |
InChI 键 |
XVJKWBCTPTXMFR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C1CC2(CCCC(C1)(C2Br)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid](/img/structure/B14591444.png)


amino}heptanoate](/img/structure/B14591464.png)
![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)


![1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-](/img/structure/B14591473.png)
![5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one](/img/structure/B14591479.png)
![2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14591490.png)
![2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14591495.png)

![1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one](/img/structure/B14591515.png)

